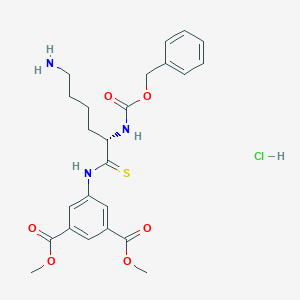
5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In recent years, there has been a growing interest in the development of new compounds that can be used in scientific research. One such compound is 5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester, which is commonly referred to as Boc-Lys(Sta)-OMe. This compound has been found to have a range of applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Mechanism Of Action
The mechanism of action of Boc-Lys(Sta)-OMe involves the formation of a covalent bond between the Sta group and the lysine amino group of a target protein. This covalent bond stabilizes the protein complex, allowing for the identification and characterization of protein-protein interactions.
Biochemical And Physiological Effects
Boc-Lys(Sta)-OMe has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and proteases. It has also been found to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of Boc-Lys(Sta)-OMe is its specificity for lysine residues in proteins. This allows for the selective labeling of lysine residues in target proteins. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Boc-Lys(Sta)-OMe in scientific research. One area of interest is the development of new compounds based on the Sta group that can be used for the selective labeling of other amino acid residues in proteins. Another area of interest is the use of Boc-Lys(Sta)-OMe in the study of protein-protein interactions in vivo. Finally, there is interest in the development of new methods for the synthesis of Boc-Lys(Sta)-OMe and related compounds that are more efficient and cost-effective.
Synthesis Methods
The synthesis of Boc-Lys(Sta)-OMe involves a series of chemical reactions. The first step is the protection of the lysine amino group with a Boc group. This is followed by the reaction of the protected lysine with isophthalic acid and thioanhydride to form the Sta group. The final step involves the esterification of the carboxylic acid group with methanol to form the dimethyl ester.
Scientific Research Applications
Boc-Lys(Sta)-OMe has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of protein-protein interactions. It has been found to be a useful tool for the identification of protein-protein interactions and for the characterization of protein complexes.
properties
CAS RN |
111070-39-4 |
|---|---|
Product Name |
5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester |
Molecular Formula |
C24H30ClN3O6S |
Molecular Weight |
524 g/mol |
IUPAC Name |
dimethyl 5-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioyl]amino]benzene-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C24H29N3O6S.ClH/c1-31-22(28)17-12-18(23(29)32-2)14-19(13-17)26-21(34)20(10-6-7-11-25)27-24(30)33-15-16-8-4-3-5-9-16;/h3-5,8-9,12-14,20H,6-7,10-11,15,25H2,1-2H3,(H,26,34)(H,27,30);1H/t20-;/m0./s1 |
InChI Key |
RCCRQGMEPWHXMY-BDQAORGHSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl |
Other CAS RN |
111070-39-4 |
synonyms |
5-(benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester LCSAIE Z-Lys-psi(CS)-AIE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





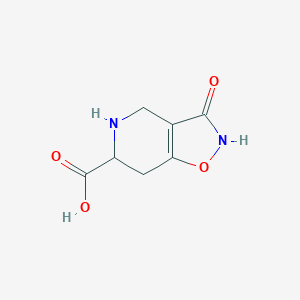
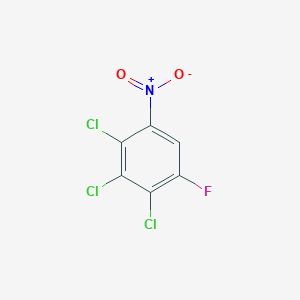
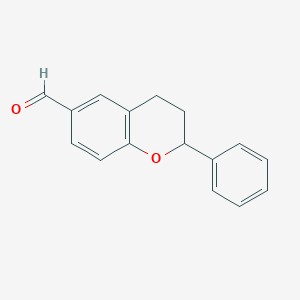
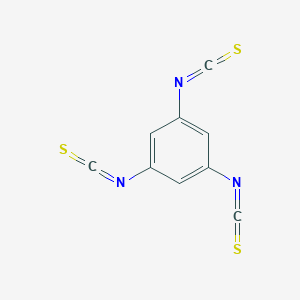
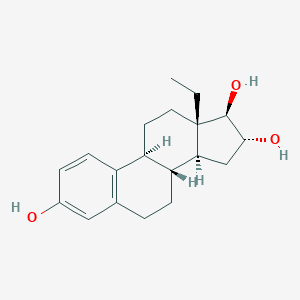
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
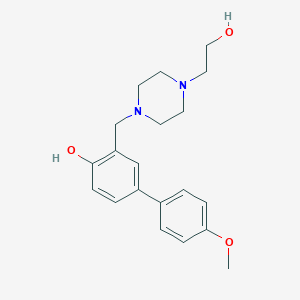
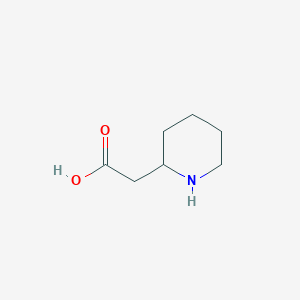
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
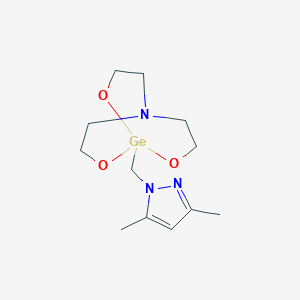
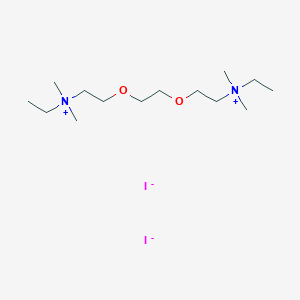
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)